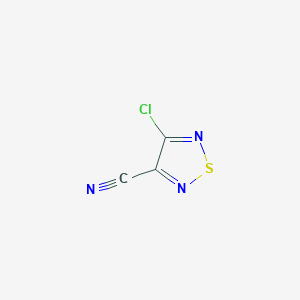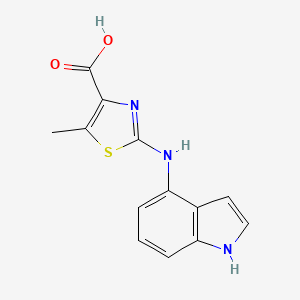
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is a complex organic compound that features both an indole and a thiazole ring. The indole ring is a common structure in many natural and synthetic compounds, known for its biological activity. The thiazole ring, on the other hand, is a sulfur-containing heterocycle that is also found in various biologically active molecules. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid typically involves the formation of the indole and thiazole rings separately, followed by their coupling. One common method for synthesizing the indole ring is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly would also be a key consideration in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes in the body, while the thiazole ring can form strong interactions with metal ions and other biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes, resulting in the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Thiazole-4-carboxylic acid: A precursor for the synthesis of various thiazole derivatives.
Indole-2-carboxylic acid: A compound with antimicrobial and anticancer properties.
Uniqueness
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is unique in that it combines the bioactive properties of both the indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activity compared to compounds that contain only one of these rings.
Propiedades
Fórmula molecular |
C13H11N3O2S |
|---|---|
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-(1H-indol-4-ylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2S/c1-7-11(12(17)18)16-13(19-7)15-10-4-2-3-9-8(10)5-6-14-9/h2-6,14H,1H3,(H,15,16)(H,17,18) |
Clave InChI |
PILVCQYNVQKRQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC2=CC=CC3=C2C=CN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


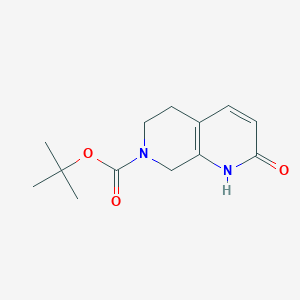
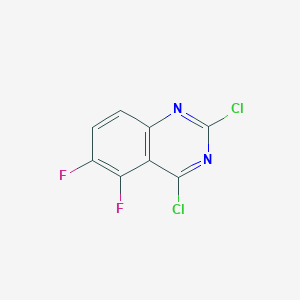

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
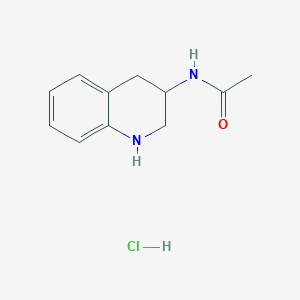

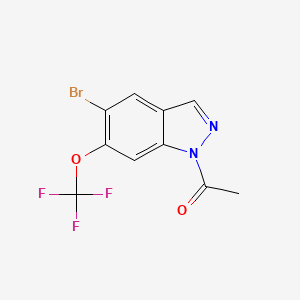
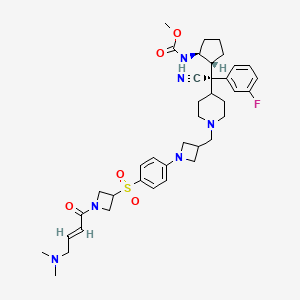
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
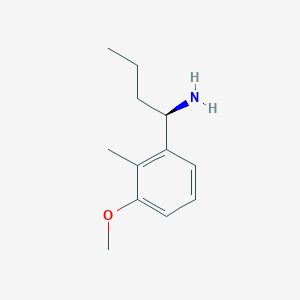
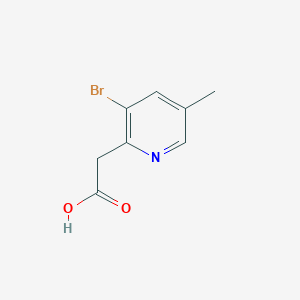

![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
